N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide
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Overview
Description
N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, an amide group, and a methylated amino group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-(trifluoromethyl)benzaldehyde and methylamine.
Reaction Steps: The aldehyde group is first converted to an imine through a reductive amination process with methylamine. Subsequently, the imine is reacted with chloroacetic acid to form the final product.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methyl group to a carboxylic acid.
Reduction: Reduction reactions can target the trifluoromethyl group, although this is less common.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles in the presence of a strong base.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid.
Reduction: Trifluoromethylmethanol.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs. Industry: Its unique properties make it useful in the production of advanced materials and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the amide group facilitates interactions with biological macromolecules. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
N-methyl-2-(trifluoromethyl)aniline: Similar structure but lacks the acetamide group.
2-methyl-3-(trifluoromethyl)aniline: Similar trifluoromethyl group but different positioning of the methyl group.
Uniqueness: N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide stands out due to its combination of trifluoromethyl and amide functionalities, which confer unique chemical and biological properties not found in the similar compounds listed above.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
N-methyl-2-[[3-(trifluoromethyl)phenyl]methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-15-10(17)7-16-6-8-3-2-4-9(5-8)11(12,13)14/h2-5,16H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMPRYLANMHZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNCC1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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